3-Benzyl-5-methoxy-1H-indole
Description
Properties
CAS No. |
138469-78-0 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-benzyl-5-methoxy-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-18-14-7-8-16-15(10-14)13(11-17-16)9-12-5-3-2-4-6-12/h2-8,10-11,17H,9H2,1H3 |
InChI Key |
DYQVQQWHJQKKPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The 3-benzyl group enhances lipophilicity, while 5-methoxy improves metabolic stability compared to unsubstituted indoles .
- Synthetic Efficiency : Ionic liquid catalysts (e.g., H2PMo12O40-NMPIL@SiO2) yield higher purity compared to traditional methods requiring column chromatography .
- Melting Points : Compounds with rigid substituents (e.g., imidazole in ) exhibit lower melting points due to reduced crystallinity.
Pharmacological and Physicochemical Properties
Bioactivity Insights
- Neurological Potential: Indole derivatives with methoxy or benzyl groups show affinity for serotonin receptors (5HT1B/1D), similar to triptans used in migraine treatment .
- Antioxidant Activity : Fluorinated analogs (e.g., 5-fluoro-3-(triazolyl)ethyl-indole) exhibit radical scavenging properties, though 3-benzyl-5-methoxy-1H-indole’s activity remains unexplored .
Spectral Data Trends
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Benzyl-5-methoxy-1H-indole, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via alkylation or Friedel-Crafts reactions. For example, describes using a supported ionic liquid catalyst (HPMoO-NMPIL@SiO) for benzylation under mild conditions. Key steps include controlling solvent polarity (e.g., dichloromethane), catalyst loading (0.5–1.5 mol%), and reaction time (4–8 hours). Optimization involves monitoring yields via TLC and adjusting stoichiometric ratios of indole derivatives to benzylating agents (e.g., benzyl alcohol) .
- Yield Improvement : Lowering reaction temperatures (e.g., 40–60°C) reduces side reactions, while post-reaction purification via flash chromatography (cyclohexane/EtOAc gradients) enhances purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Key signals include the methoxy group at δ 3.81 ppm (singlet, 3H), benzyl CH at δ 4.06 ppm (singlet, 2H), and aromatic protons between δ 6.86–7.92 ppm. The absence of NH stretching (δ ~8 ppm) in DMSO-d confirms substitution at the indole nitrogen .
- HRMS and Elemental Analysis : HRMS (m/z 238.12 [M+H]+) and C/H/N/O percentages (e.g., C: 80.98%, H: 6.37%) validate molecular weight and purity .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during synthesis of novel indole derivatives?
- Case Study : If unexpected peaks appear in H NMR (e.g., δ 7.5–8.5 ppm), consider side products like N-benzylated isomers or residual solvents. and highlight using CuI-catalyzed click chemistry for regioselective triazole formation, which minimizes competing pathways.
- Resolution Strategy : Employ 2D NMR (COSY, HSQC) to differentiate regioisomers. Compare experimental data with computational predictions (DFT-based chemical shift calculations) to identify structural anomalies .
Q. What computational approaches predict the bioactivity of this compound, and how do they align with experimental results?
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors or cytochrome P450 enzymes). and suggest methoxy and benzyl groups enhance π-π stacking in hydrophobic binding pockets.
- Validation : Compare docking scores (e.g., binding affinity ≤ -8.0 kcal/mol) with in vitro assays (e.g., IC values from enzyme inhibition studies). Discrepancies may arise from solvation effects or protein flexibility not modeled computationally .
Q. What advanced structural elucidation techniques resolve ambiguities in crystallographic data for indole derivatives?
- X-ray Crystallography : For polymorphic forms, collect high-resolution data (≤ 0.8 Å) and refine using SHELXL ( ). and demonstrate resolving torsional angles in bis-indolylalkanes via Hirshfeld surface analysis.
- Electron Density Maps : Identify disordered benzyl groups using SQUEEZE in PLATON to model solvent-accessible voids .
Methodological Challenges
Q. How do solvent polarity and catalyst choice influence regioselectivity in indole functionalization?
- Case Example : Polar aprotic solvents (DMF, PEG-400) favor electrophilic substitution at the indole C3 position (). Heterogeneous catalysts (e.g., SiO-supported ionic liquids) improve recyclability and reduce metal contamination .
- Trade-offs : Non-polar solvents (toluene) may lower yields but enhance selectivity for N-alkylation.
Q. What statistical methods analyze batch-to-batch variability in indole synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading). For example, a 3 factorial design (9 runs) identifies optimal conditions for ≥80% yield .
- Multivariate Analysis : PCA or PLS regression correlates reaction parameters (e.g., pH, stirring rate) with impurity profiles from HPLC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
